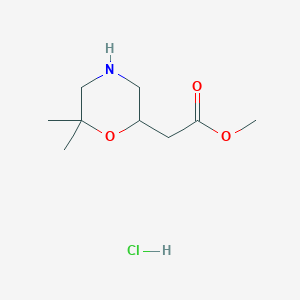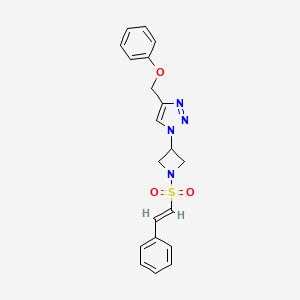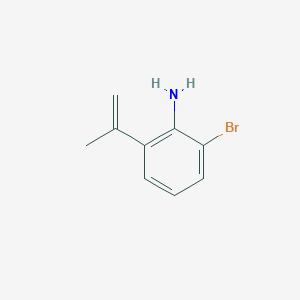
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2243505-44-2 . It has a molecular weight of 223.7 . The IUPAC name for this compound is “methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride” and its InChI code is 1S/C9H17NO3.ClH/c1-9(2)6-10-5-7(13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride derivatives serve as versatile intermediates in organic synthesis. For instance, Pandey et al. (2012) demonstrated the use of a morpholine derivative in the synthesis of valuable heterocyclic building blocks, showcasing its role as a "chemical multitalent" for creating complex molecules like pyrrolidinyl and tetrahydrofuran derivatives Pandey, Gaikwad, & Gadre, 2012.
Antifungal and Antimicrobial Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, optimized by introducing a gem-dimethyl on the morpholin-2-one core, have shown promising antifungal activity against Candida and Aspergillus species, marking them as potential candidates for developing new antifungal therapies Bardiot et al., 2015.
Catalysis and Chemical Transformations
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride derivatives are used in catalysis and chemical transformations. For example, Moghaddam et al. (2005) developed a mild, one-pot synthesis method for thienylidene compounds using thioacetomorpholides, highlighting the compound's role in facilitating efficient chemical reactions Moghaddam, Boeini, Bagheri, Rüedi, & Linden, 2005.
Enzyme Inhibition Studies
In pharmacological research, derivatives of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride have been evaluated for enzyme inhibition properties. Shi et al. (2012) synthesized and tested various derivatives for selective cyclooxygenase-2 (COX-2) inhibition, demonstrating their potential as safer alternatives to nonsteroidal anti-inflammatory drugs Shi, Hu, Xu, & Jiang, 2012.
Metabolism and Pharmacokinetics
Research into the metabolism of related compounds provides valuable insights into their pharmacokinetics and potential therapeutic applications. Varynskyi and Kaplaushenko (2020) conducted a study to understand the metabolic pathways of a morpholinium compound, revealing the structure of its main metabolite through chromatography and mass spectrometry Varynskyi & Kaplaushenko, 2020.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely to minimize risks.
Propriétés
IUPAC Name |
methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-5-7(13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQQJWYKAVFNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2817309.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2817312.png)


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817316.png)
![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)
![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2817321.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2817322.png)
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/no-structure.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2817324.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2817328.png)
